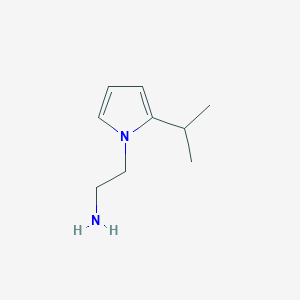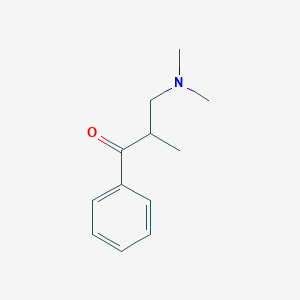
3-(Dimethylamino)-2-methylpropiophenone
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of catalysts and different reaction conditions. For instance, molybdate sulfuric acid (MSA) is used as a catalyst under microwave irradiation to synthesize dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates, which demonstrates the potential for efficient and green synthesis methods . Another example is the preparation of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, which is achieved in two steps from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA) . These methods could potentially be adapted for the synthesis of 3-(Dimethylamino)-2-methylpropiophenone.
Molecular Structure Analysis
The molecular structure of related compounds can be complex, with the possibility of multiple isomers and enantiomers. For example, kinetic resolution of 2-dimethylaminopropiophenone results in the separation of enantiomers with different optical purities . This indicates that the molecular structure of 3-(Dimethylamino)-2-methylpropiophenone could also exhibit chiral properties, which would be important in its synthesis and application.
Chemical Reactions Analysis
The related compounds participate in various chemical reactions, including multiple arylation processes catalyzed by palladium, which involves successive C-C and C-H bond cleavages . This suggests that 3-(Dimethylamino)-2-methylpropiophenone could also undergo similar reactions, potentially leading to the formation of complex products with multiple aromatic substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Dimethylamino)-2-methylpropiophenone can be inferred from the behavior of similar compounds. For instance, the solubility of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in water and other polar solvents indicates that the dimethylamino group can significantly influence the solubility of a compound . Additionally, the reactivity of methyl 2-benzoylamino-3-dimethylaminopropenoate with various reagents to form fused pyranones suggests that the dimethylamino group can also affect the reactivity of the molecule .
Scientific Research Applications
Enzyme Inhibition Studies : 3-(Dimethylamino)-2-methylpropiophenone has been studied for its effects on enzymes. Ueda and Okumura (1971) investigated its impact on cyclic 3′,5′-nucleotide phosphodiesterase from dog heart, finding that it competitively inhibited the enzyme, potentially influencing arrhythmogenic effects of catecholamines (Ueda & Okumura, 1971).
Chromatographic Behavior : The compound's chromatographic behavior has been explored in studies like the one conducted by Bobrov et al. (2000), which examined its behavior in high-performance liquid chromatography (HPLC), demonstrating its potential in quantitative drug analysis (Bobrov et al., 2000).
Synthesis of Phenothiazine Analogues : Grol et al. (1982) synthesized analogues of phenothiazine, incorporating 3-(dimethylamino)-2,3-dihydro-4-chloro-1H-pyrido[3,2,1-kl]phenothiazine to study dopamine metabolism and neuroleptic activity, highlighting its role in pharmacological research (Grol et al., 1982).
Allosteric Modifiers of Hemoglobin : Randad et al. (1991) explored 3-(dimethylamino)-2-methylpropiophenone derivatives for their ability to decrease the oxygen affinity of hemoglobin, indicating its potential application in medical areas like ischemia or stroke (Randad et al., 1991).
Synthesis of Steroid Compounds : Nazarov and Zavyalov (1956) utilized 3-dimethylamino-4'-methoxypropiophenone in the synthesis of steroid compounds, indicating its utility in the development of pharmaceutical agents (Nazarov & Zavyalov, 1956).
Drug-Metabolizing Enzyme Induction : Hino et al. (1982) studied the effect of a related compound, 3'-methyl-4-(dimethylamino)azobenzene, on liver drug-metabolizing enzymes in rats, demonstrating its potential impact on pharmacokinetics (Hino et al., 1982).
Preparation of Water-Soluble Thermo-Sensitive Resin : An et al. (2015) synthesized a resin with 3-(dimethylamino)propanoic acid, demonstrating its application in thermal laser imaging and suggesting its utility in material sciences (An et al., 2015).
Synthesis of Heterocyclic Systems : Pizzioli et al. (1998) utilized 3-(dimethylamino)-2-methylpropiophenone in the synthesis of polyfunctional heterocyclic systems, showing its role in chemical synthesis and drug development (Pizzioli et al., 1998).
Allosteric Effector of Hemoglobin : Khandelwal et al. (1999) investigated the use of a 3-(dimethylamino)-2-methylpropiophenone derivative as an allosteric effector of hemoglobin for radiosensitization in tumor treatment (Khandelwal et al., 1999).
Synthesis of Tetraarylethanes and Isochromanones : Wakui et al. (2004) explored the compound's utility in the synthesis of tetraarylethanes and isochromanones, contributing to the field of organic chemistry (Wakui et al., 2004).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, I can’t provide details on its safety and hazards.
Future Directions
Future research on this compound would likely involve determining its physical and chemical properties, studying its reactivity, and potentially investigating its bioactivity if it’s relevant for pharmaceutical or medicinal applications.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a detailed and accurate analysis, experimental data and research are needed. If you have any more questions or need further clarification, feel free to ask!
properties
IUPAC Name |
3-(dimethylamino)-2-methyl-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKTXALXQACSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241975 | |
| Record name | 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-methylpropiophenone | |
CAS RN |
91-03-2 | |
| Record name | 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-2-methylpropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dimethylamino)-2-methylpropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzoylpropyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIMETHYLAMINO)-2-METHYLPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R925406YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



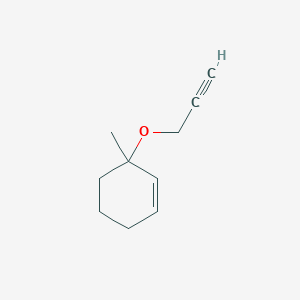
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)
![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)
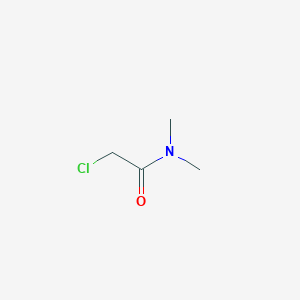


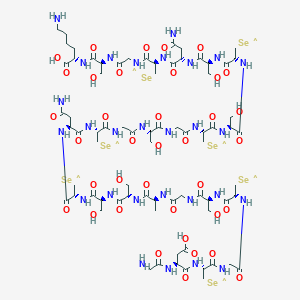
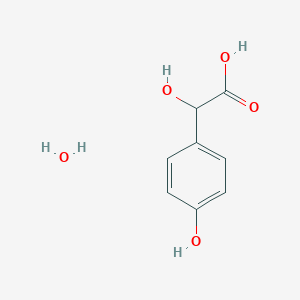
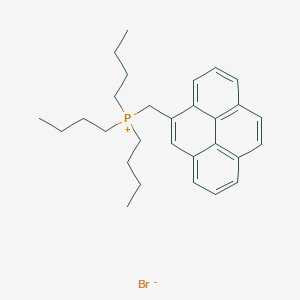
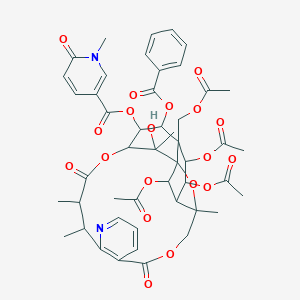

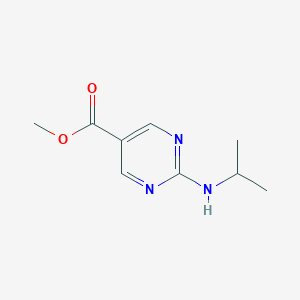
![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
